molecular formula C10H10F2O B13046410 1-(2,3-Difluorophenyl)butan-1-one

1-(2,3-Difluorophenyl)butan-1-one

Cat. No.: B13046410
M. Wt: 184.18 g/mol
InChI Key: OHOKBRZKTHATBT-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)butan-1-one is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a butanone group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-difluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 2,3-difluorobenzoic acid.

    Reduction: Formation of 1-(2,3-difluorophenyl)butanol.

    Substitution: Formation of halogenated derivatives such as 1-(2,3-difluorophenyl)-2-bromobutan-1-one.

Scientific Research Applications

1-(2,3-Difluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)butan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    1-(3,4-Difluorophenyl)butan-1-one: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,4-Difluorophenyl)butan-1-one: Another isomer with fluorine atoms at the 2 and 4 positions.

Uniqueness: 1-(2,3-Difluorophenyl)butan-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in how the compound interacts with biological targets.

Properties

IUPAC Name

1-(2,3-difluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-2-4-9(13)7-5-3-6-8(11)10(7)12/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOKBRZKTHATBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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